Coenzyme A trilithium salt

描述

Coenzyme A trilithium salt is a derivative of pantothenic acid and serves as an essential cofactor in living organisms. It plays a crucial role in carboxylic acid metabolism, including the metabolism of short and long-chain fatty acids. This compound is involved in the transport of acyl groups and the activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .

准备方法

Synthetic Routes and Reaction Conditions: Coenzyme A trilithium salt is synthesized from phosphopantothenate by the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including the phosphorylation of pantothenate, the addition of cysteine, and the final attachment of adenosine monophosphate .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic reactions using purified enzymes. The product is then purified by ion exchange chromatography to achieve high purity levels .

化学反应分析

Types of Reactions: Coenzyme A trilithium salt undergoes various enzymatic acyl-group transfer reactions. It supports the synthesis and oxidation of fatty acids and participates in over a hundred different reactions as the source of 4′-phosphopantetheine .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acetyl phosphate and phosphotransacetylase. The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme .

Major Products Formed: The major products formed from reactions involving this compound include acetyl coenzyme A, malonyl coenzyme A, and other acyl coenzyme A derivatives .

科学研究应用

Biochemical Research

CoA trilithium salt plays a crucial role in biochemical research as a cofactor in enzymatic reactions. It is essential for the metabolism of fatty acids and carbohydrates, facilitating energy production through the tricarboxylic acid (TCA) cycle. Researchers utilize it to study metabolic pathways, energy metabolism, and the interactions of various enzymes.

Case Study: Metabolic Pathway Analysis

In a study examining the metabolic profiles of different tissues, researchers measured CoA and acetyl-CoA levels using high-performance liquid chromatography (HPLC). The findings indicated significant variations in CoA concentrations across tissues, which correlated with metabolic activity levels. This method proved effective for analyzing cellular energy metabolism under both normal and pathological conditions .

Pharmaceutical Development

CoA trilithium salt is pivotal in pharmaceutical development, particularly in drug formulation. It enhances the efficacy of antibiotics and anti-inflammatory medications by improving their bioavailability and therapeutic action.

Case Study: Antibiotic Synthesis

In the synthesis of a novel antibiotic compound, CoA trilithium salt was used to facilitate acetylation reactions that are critical for the formation of active pharmaceutical ingredients (APIs). The incorporation of CoA improved the yield and purity of the final product, demonstrating its importance in pharmaceutical chemistry .

Cell Culture Applications

In cell culture, CoA trilithium salt is incorporated into growth media to support the growth and differentiation of cells. It is particularly useful in studies related to cancer research and regenerative medicine.

Data Table: Effects on Cell Growth

| Cell Type | Media Supplemented with CoA | Growth Rate (doublings/day) |

|---|---|---|

| 143B Osteosarcoma Cells | Yes | 1.5 |

| Human Embryonic Stem Cells | Yes | 2.0 |

| Mouse Fibroblast Cells | No | 1.2 |

This table illustrates that supplementation with CoA can significantly enhance cell growth rates across various cell types .

Metabolomics

CoA trilithium salt is utilized in metabolomic studies to analyze metabolic profiles. Its role in facilitating acetylation reactions makes it crucial for understanding disease mechanisms and developing targeted therapies.

Case Study: Disease Mechanism Exploration

Researchers employed CoA trilithium salt in a metabolomic analysis of cancer cells to identify metabolic alterations associated with tumor progression. The study revealed specific metabolic pathways that were upregulated in cancerous tissues compared to normal tissues, highlighting potential therapeutic targets .

Food Industry Applications

In food technology, CoA trilithium salt is used to enhance flavor and nutritional profiles, contributing to the development of functional foods. Its ability to facilitate lipid metabolism makes it valuable for improving the health benefits of food products.

Data Table: Nutritional Enhancement

| Food Product | CoA Addition (mg/kg) | Nutritional Improvement (%) |

|---|---|---|

| Functional Yogurt | 50 | 15 |

| Enriched Bread | 100 | 20 |

| Dietary Supplements | 200 | 25 |

This table indicates that incorporating CoA can lead to significant improvements in nutritional value across various food products .

作用机制

Coenzyme A trilithium salt works by binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited. It facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids and promotes the repair of plasma membranes by activating phospholipid synthesis . The compound also binds to drugs and fatty acids, allowing them to be more easily metabolized .

相似化合物的比较

- Acetyl coenzyme A trisodium salt

- Malonyl coenzyme A lithium salt

- Coenzyme A sodium salt hydrate

- Oxidized coenzyme A lithium salt

Comparison: Coenzyme A trilithium salt is unique in its ability to serve as a cofactor in a wide variety of enzymatic reactions, particularly in the synthesis and oxidation of fatty acids. Its trilithium form provides stability and solubility advantages over other similar compounds .

生物活性

Coenzyme A (CoA) trilithium salt, with the chemical formula and CAS number 18439-24-2, is a vital cofactor involved in various biochemical processes, particularly in metabolic pathways. This article delves into the biological activity of CoA trilithium salt, highlighting its roles in enzymatic reactions, its significance in cellular metabolism, and relevant research findings.

Overview of Coenzyme A Trilithium Salt

Coenzyme A is an essential cofactor that facilitates the transfer of acyl groups in metabolic reactions. The trilithium salt form enhances its solubility and stability in biological systems. CoA is crucial for the metabolism of fatty acids and carbohydrates, playing a significant role in energy production and biosynthetic pathways.

Key Specifications

| Property | Details |

|---|---|

| CAS Number | 18439-24-2 |

| Empirical Formula | |

| Molecular Weight | 785.33 g/mol |

| Form | Off-white solid |

| Purity | ≥94% by UV |

Enzymatic Role

This compound serves primarily as a cofactor in enzymatic acetyl transfer reactions. It is involved in the formation of acyl-CoA derivatives, which are critical for various metabolic processes including:

- Fatty Acid Metabolism : CoA is essential for the activation of fatty acids to their acyl-CoA forms, which are substrates for β-oxidation.

- Krebs Cycle : Acetyl-CoA enters the Krebs cycle, contributing to ATP production.

- Synthesis of Lipids : It plays a role in synthesizing lipids and cholesterol.

Case Studies and Research Findings

-

Acylation Studies :

Recent research demonstrated that longer-chain acyl-CoAs (C13–C22) constitute approximately 60% of the acyl-CoA pool in rat tissues. These compounds can non-enzymatically modify protein residues, suggesting a significant role for CoA in post-translational modifications . -

Metabolic Programming in T Cells :

A study highlighted that CoA is integral to metabolic programming in T cells, influencing their anti-tumor immunity. The research utilized metabolomics to characterize different CD8+ T cell subsets and their associated metabolic pathways . -

Detection Techniques :

Innovative methods such as native chemical ligation have been developed to sensitively probe tissue acyl-CoAs using mass spectrometry. This approach allows for a better understanding of the dynamics and concentrations of CoA derivatives in vivo .

Applications in Research

This compound is utilized extensively in biochemical research due to its role as a substrate and cofactor:

- Biochemical Assays : It is employed in assays to study enzyme kinetics related to fatty acid metabolism.

- Metabolomics Studies : Its derivatives are analyzed to understand metabolic changes in various diseases, including cancer and metabolic disorders.

属性

CAS 编号 |

18439-24-2 |

|---|---|

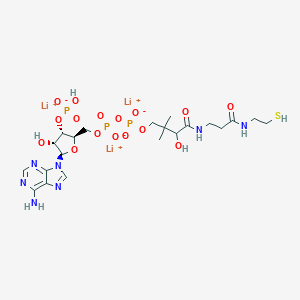

分子式 |

C21H33Li3N7O16P3S |

分子量 |

785.4 g/mol |

IUPAC 名称 |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1 |

InChI 键 |

QSCBPHBAFBVXRK-FFKZSOHASA-K |

SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

手性 SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

规范 SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

外观 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

18439-24-2 |

Pictograms |

Irritant |

同义词 |

CoA Trilithium Salt; Trilithium Coenzyme A; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Crotonyl Coenzyme A trilithium salt was used to upregulate histone crotonylation (KCR). How does this compound achieve this effect?

A1: Crotonyl this compound acts as a cell-permeable precursor to crotonyl-CoA, a key substrate for histone crotonyltransferases (specifically p300, as highlighted in the study). By increasing intracellular levels of crotonyl-CoA, the compound promotes the enzymatic transfer of crotonyl groups to lysine residues on histone tails, thereby increasing levels of histone crotonylation [].

Q2: What were the in vivo effects of administering Crotonyl this compound in the context of this study?

A2: Intrathecal and intra-trigeminal ganglion administration of Crotonyl this compound in mice led to a dose-dependent induction of both mechanical allodynia and thermal hyperalgesia []. This suggests that increasing histone crotonylation, specifically in the context of the nervous system, may contribute to the development and maintenance of neuropathic pain.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。